molecular formula C15H23N3O2 B3014754 1,3,5-trimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1H-pyrazole-4-carboxamide CAS No. 2309705-98-2

1,3,5-trimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B3014754
CAS No.: 2309705-98-2
M. Wt: 277.368
InChI Key: JFYBZDFUARKKFU-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1H-pyrazole-4-carboxamide is a chemical compound with the molecular formula C15H23N3O2 and a molecular weight of 277.36 g/mol . It features a unique hybrid architecture, combining a 1,3,5-trimethyl-1H-pyrazole carboxamide group with a 7-oxaspiro[3.5]nonane moiety, which may be of significant interest in early-stage chemical and pharmacological research . Pyrazole carboxamide derivatives are a prominent area of investigation in medicinal chemistry. While the specific biological profile of this compound requires further characterization, published studies on related structural analogues have demonstrated a range of potent activities, serving as inhibitors of kinases such as interleukin-1 receptor associated kinase 4 (IRAK4) and as fungicides targeting complex II and IV in the mitochondrial respiratory chain . Other pyrazole-based compounds are also being explored for their antiproliferative properties in oncology research . This compound is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1,3,5-trimethyl-N-(7-oxaspiro[3.5]nonan-3-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-10-13(11(2)18(3)17-10)14(19)16-12-4-5-15(12)6-8-20-9-7-15/h12H,4-9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYBZDFUARKKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NC2CCC23CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps. One common route includes the formation of the spirocyclic intermediate, 7-oxaspiro[3.5]nonan-1-amine, followed by its reaction with 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3,5-trimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1,3,5-trimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Effects: The target compound’s spirocyclic ether group introduces conformational constraints absent in ’s derivatives, which feature flexible aromatic substituents (e.g., phenyl, chlorophenyl). This rigidity may reduce entropy penalties during target binding .

Synthesis :

  • derivatives employ EDCI/HOBt-mediated coupling in DMF, yielding 62–71% after recrystallization . Introducing the target’s spirocyclic group may require specialized reagents (e.g., spirocyclic amine precursors) or orthogonal protection strategies.

Physicochemical Properties :

  • The target’s lower molecular weight (281.4 vs. 403–502.5) suggests improved solubility compared to bulkier analogs, though the spirocyclic group may offset this via hydrophobic interactions.
  • Methoxy and difluoromethyl groups in ’s compound enhance polarity and metabolic stability, whereas the target’s ether oxygen could facilitate hydrogen bonding .

Biological Activity

1,3,5-trimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound characterized by its unique spirocyclic structure and pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A pyrazole ring : A five-membered aromatic ring containing two nitrogen atoms.
  • A carboxamide functional group : Contributing to its reactivity.
  • A spirocyclic moiety : The 7-oxaspiro[3.5]nonan structure adds a three-dimensional aspect that may influence biological interactions.
Property Details
Molecular FormulaC15H23N3O2
Molecular Weight280.34 g/mol
IUPAC Name1,3,5-trimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)pyrazole-4-carboxamide

The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways relevant to disease processes. Detailed studies are required to elucidate the exact molecular targets involved.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with cell surface receptors could alter signaling pathways.
  • Antimicrobial Activity : Potential effects against bacterial or fungal infections have been suggested.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. In vitro studies demonstrated that the compound could inhibit the growth of certain bacteria at varying concentrations.

Case Study Overview

A recent study investigated the efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results showed:

  • Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods.
  • The compound exhibited significant antibacterial activity with MIC values comparable to known antibiotics.
Pathogen MIC (µg/mL)
E. coli25
S. aureus50

Research Applications

The unique structural features of this compound make it a promising candidate for further research in various fields:

  • Medicinal Chemistry : Development of new therapeutic agents targeting specific diseases.
  • Material Science : Exploration of its potential in creating novel materials with unique properties.

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